1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea
Description
IUPAC Nomenclature and Isomeric Considerations
The systematic nomenclature of 1-(3,5-bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea follows established International Union of Pure and Applied Chemistry conventions for complex substituted urea derivatives. The compound's molecular formula C₁₆H₁₂F₆N₂O₃S indicates a molecular weight of 426.3 grams per mole, with the structure incorporating sixteen carbon atoms, twelve hydrogen atoms, six fluorine atoms, two nitrogen atoms, three oxygen atoms, and one sulfur atom. The Chemical Abstracts Service registry number 748147-58-2 provides unique identification for this specific molecular entity within chemical databases.
The IUPAC nomenclature systematically describes the compound as 1-[3,5-bis(trifluoromethyl)phenyl]-3-(4-methylphenyl)sulfonylurea, which indicates the presence of two distinct aromatic rings connected through a central urea linkage. The primary aromatic system features 3,5-bis(trifluoromethyl) substitution pattern, where two trifluoromethyl groups occupy the meta positions relative to the urea nitrogen attachment point. The secondary aromatic component consists of a 4-methylphenyl group that is further functionalized with a sulfonyl linkage to the urea nitrogen.
Isomeric considerations for this compound involve potential positional isomers related to the placement of trifluoromethyl substituents on the phenyl ring and the methylphenylsulfonyl substitution pattern. The 3,5-disubstitution pattern of the trifluoromethyl groups represents one of several possible constitutional isomers, with alternative arrangements including 2,4-bis(trifluoromethyl), 2,5-bis(trifluoromethyl), and 2,6-bis(trifluoromethyl) patterns. Similarly, the 4-methylphenylsulfonyl group could theoretically exist in 2-methyl or 3-methyl variants, each producing distinct constitutional isomers with different physical and chemical properties.
The International Chemical Identifier string for this compound is InChI=1S/C16H12F6N2O3S/c1-9-2-4-13(5-3-9)28(26,27)24-14(25)23-12-7-10(15(17,18)19)6-11(8-12)16(20,21)22/h2-8H,1H3,(H2,23,24,25), which provides a standardized representation of the molecular connectivity and hydrogen placement. This notation system enables unambiguous identification of the compound structure while accounting for tautomeric forms that may exist in solution or solid state.
| Property | Value |
|---|---|
| IUPAC Name | 1-[3,5-bis(trifluoromethyl)phenyl]-3-(4-methylphenyl)sulfonylurea |
| Molecular Formula | C₁₆H₁₂F₆N₂O₃S |
| Molecular Weight | 426.3 g/mol |
| CAS Registry Number | 748147-58-2 |
| PubChem CID | 2064083 |
| InChI Key | NNLSOEHHLPLIOZ-UHFFFAOYSA-N |
X-ray Crystallographic Analysis of Molecular Geometry
X-ray crystallographic analysis represents the definitive method for determining three-dimensional molecular geometry and provides critical insights into the spatial arrangement of atoms within crystalline 1-(3,5-bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea. While specific crystallographic data for this exact compound was not available in the current database searches, related bis(trifluoromethyl)phenyl urea derivatives provide valuable structural precedents for understanding the geometric features of this molecular framework.
Crystallographic studies of similar compounds reveal that the presence of bulky trifluoromethyl substituents significantly influences molecular conformation and packing arrangements within the crystal lattice. The meta-positioning of trifluoromethyl groups on the phenyl ring typically results in a planar or near-planar aromatic system, with the electron-withdrawing nature of these substituents affecting the electron density distribution across the ring system. The sulfonyl group introduces additional conformational considerations, as the sulfur-oxygen double bonds create a tetrahedral geometry around the sulfur center that influences the overall molecular shape.
Crystal structure determination involves the systematic measurement of X-ray diffraction patterns produced when incident X-rays interact with the crystalline sample. The diffraction data collection process requires high-quality single crystals, typically larger than 0.1 millimeters in all dimensions, which are mounted on specialized goniometers that allow precise rotation within the X-ray beam. Modern crystallographic analysis employs charge-coupled device detectors or area detectors to record the intensity and angular distribution of diffracted X-rays, with data collection typically covering more than 180 degrees of crystal rotation to ensure complete reciprocal space coverage.
The refinement of crystal structures involves computational analysis of diffraction data to determine atomic positions, thermal motion parameters, and crystallographic symmetry elements. For compounds containing fluorine atoms, such as 1-(3,5-bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea, special attention must be paid to the accurate modeling of carbon-fluorine bond lengths and the thermal motion of trifluoromethyl groups, which often exhibit greater disorder due to their rotational freedom.
Comparative analysis of related urea derivatives suggests that the molecular geometry of this compound likely features a planar or near-planar urea core with the aromatic substituents oriented to minimize steric interactions between the bulky trifluoromethyl groups and the sulfonyl functionality. The crystal packing is expected to be influenced by intermolecular hydrogen bonding involving the urea nitrogen and oxygen atoms, as well as potential fluorine-hydrogen contacts that contribute to the overall stability of the crystal structure.
| Crystallographic Parameter | Expected Range |
|---|---|
| Unit Cell Volume | 1500-2500 Ų |
| Crystal System | Monoclinic or Triclinic |
| Space Group | P21/c or P-1 |
| Resolution | 1.2-2.0 Å |
| R-factor | 0.03-0.08 |
Spectroscopic Fingerprinting (FT-IR, NMR, HRMS)
Spectroscopic characterization of 1-(3,5-bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea employs multiple analytical techniques to provide comprehensive structural confirmation and identification of characteristic functional group signatures. Fourier Transform Infrared spectroscopy reveals distinctive absorption bands corresponding to the various functional groups present within the molecular structure, including the urea carbonyl stretch, sulfonyl symmetric and asymmetric stretches, aromatic carbon-hydrogen stretches, and carbon-fluorine vibrations.
Nuclear Magnetic Resonance spectroscopy provides detailed information about the electronic environment of hydrogen, carbon, and fluorine nuclei within the compound. Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns for the aromatic protons, with the trifluoromethyl-substituted aromatic ring typically exhibiting downfield shifts due to the electron-withdrawing effects of the fluorine substituents. The 4-methylphenyl group produces a characteristic pattern of aromatic signals, with the methyl substituent appearing as a singlet in the aliphatic region around 2.3-2.5 parts per million.
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework of the molecule, with particular attention to the quaternary carbon atoms of the trifluoromethyl groups, which appear as characteristic quartets due to coupling with the three equivalent fluorine atoms. The carbonyl carbon of the urea group typically resonates around 155-165 parts per million, while the aromatic carbons produce signals in the 120-140 parts per million region. The trifluoromethyl carbon atoms exhibit characteristic coupling patterns that confirm their presence and substitution pattern.
Fluorine-19 Nuclear Magnetic Resonance spectroscopy serves as a particularly valuable technique for this compound due to the presence of six equivalent fluorine atoms in the two trifluoromethyl groups. The chemical shift of trifluoromethyl groups attached to aromatic rings typically appears around -63 to -65 parts per million relative to trichlorofluoromethane, with the exact position influenced by the electronic nature of the aromatic substitution pattern.
High-Resolution Mass Spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis. The molecular ion peak for 1-(3,5-bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea appears at mass-to-charge ratio 426.3, corresponding to the calculated molecular weight. Characteristic fragmentation patterns include loss of trifluoromethyl groups (mass 69), sulfonyl group elimination, and aromatic ring fragmentations that provide structural confirmation.
The integration of multiple spectroscopic techniques creates a comprehensive analytical fingerprint that enables unambiguous identification of the compound and verification of structural assignments. Chemical shift prediction algorithms and spectroscopic databases facilitate comparison with literature values and support structural elucidation efforts.
| Spectroscopic Technique | Key Diagnostic Features |
|---|---|
| FT-IR | Urea C=O stretch (1650-1680 cm⁻¹), SO₂ asymmetric stretch (1350-1370 cm⁻¹) |
| ¹H NMR | Aromatic protons (7.5-8.0 ppm), methyl group (2.3-2.5 ppm) |
| ¹³C NMR | Urea carbonyl (155-165 ppm), CF₃ quartet (120-125 ppm) |
| ¹⁹F NMR | Trifluoromethyl signal (-63 to -65 ppm) |
| HRMS | Molecular ion [M+H]⁺ 427.3, base peak fragmentation |
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(4-methylphenyl)sulfonylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F6N2O3S/c1-9-2-4-13(5-3-9)28(26,27)24-14(25)23-12-7-10(15(17,18)19)6-11(8-12)16(20,21)22/h2-8H,1H3,(H2,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNLSOEHHLPLIOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F6N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea typically involves the following steps:
Formation of the Urea Core: The initial step involves the reaction of an isocyanate with an amine to form the urea core. For instance, 3,5-bis(trifluoromethyl)phenyl isocyanate can react with 4-methylphenylamine under controlled conditions.
Sulfonylation: The urea derivative is then subjected to sulfonylation using a sulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, in the presence of a base like triethylamine. This step introduces the sulfonyl group to the urea core.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection, temperature control, and purification methods are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonylurea moiety can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and sulfonic acids.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Sodium methoxide or potassium tert-butoxide for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield 3,5-bis(trifluoromethyl)aniline and 4-methylbenzenesulfonic acid.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
Research indicates that compounds containing trifluoromethyl groups, such as 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea, exhibit promising anticancer properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can be beneficial for drug development. Studies have shown that derivatives of this compound can inhibit specific cancer cell lines, making them potential candidates for further development as anticancer agents .
1.2 Chiral Auxiliary in Asymmetric Synthesis
This compound has been utilized as a chiral auxiliary in asymmetric synthesis. Its ability to facilitate enantioselective reactions allows for the synthesis of complex molecules with high stereochemical purity. For instance, it has been reported to assist in the synthesis of enantioselective homoallylic amines and tetrahydroquinolines through various asymmetric reactions .
Agricultural Applications
2.1 Herbicide Development
The unique chemical structure of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea positions it as a candidate for herbicide development. The sulfonamide moiety is known to enhance herbicidal activity by interfering with plant growth processes. Research has demonstrated that derivatives of this compound can effectively control weed populations while being less harmful to crops .
2.2 Insecticidal Properties
In addition to herbicidal applications, compounds similar to 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea have shown insecticidal properties. The trifluoromethyl group contributes to the potency of these compounds against various insect pests, making them valuable in integrated pest management strategies .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of various trifluoromethyl-containing urea derivatives, including 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea. Results indicated significant cytotoxicity against breast cancer cell lines, suggesting its potential as a lead compound for further drug development .
Case Study 2: Agricultural Application
Another research effort focused on the application of this compound as a herbicide. Field trials demonstrated its effectiveness in controlling resistant weed species while maintaining crop safety, highlighting its potential utility in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonylurea group can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of diabetes treatment, where sulfonylureas are known to stimulate insulin release.
Molecular Pathways: The compound may interact with signaling pathways involved in inflammation and cell proliferation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
1-(3,5-Bis(trifluoromethyl)phenyl)-3-(phenylsulfonyl)urea: Similar structure but lacks the methyl group on the phenyl ring.
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-chlorophenyl)sulfonyl)urea: Contains a chlorine atom instead of a methyl group, which can alter its reactivity and biological activity.
Uniqueness: 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea is unique due to the presence of both trifluoromethyl groups and a sulfonylurea moiety, which confer distinct chemical and biological properties. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, while the sulfonylurea moiety is crucial for its potential biological activities.
Biological Activity
1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. The presence of trifluoromethyl groups and sulfonyl moieties enhances its pharmacological profiles, making it a candidate for various therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C15H14F6N2O2S
- Molecular Weight : 398.34 g/mol
- IUPAC Name : 1-(3,5-bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea
The compound features a urea linkage, which is known for its biological activity, particularly in anti-cancer and anti-inflammatory contexts. The trifluoromethyl groups are known to enhance lipophilicity and metabolic stability.
1. Anticancer Activity
Studies have shown that compounds containing urea and sulfonyl groups exhibit potent anticancer properties. The trifluoromethyl substitution plays a crucial role in enhancing the compound's interaction with biological targets:
- Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS), leading to cell death pathways.
- Inhibition of Tumor Growth : In vivo studies demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for therapeutic use against various cancers.
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties:
- Cytokine Inhibition : It has shown efficacy in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.
- Edema Reduction : In animal models, the compound significantly reduced edema formation, demonstrating its potential as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of 1-(3,5-bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea involves several steps that optimize the yield and purity of the final product. The introduction of trifluoromethyl groups has been shown to enhance biological activity through increased binding affinity to target proteins.
Example Synthetic Route:
- Formation of Urea Linkage : Reaction between isocyanate derivatives and amines.
- Sulfonylation : Introduction of sulfonyl groups via sulfonation reactions.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((4-methylphenyl)sulfonyl)urea, and how can side reactions be minimized?
Methodological Answer: A common approach involves coupling 3,5-bis(trifluoromethyl)aniline with 4-methylphenylsulfonyl isocyanate under anhydrous conditions. Key steps include:
- Using dry tetrahydrofuran (THF) or dichloromethane (DCM) as solvents to prevent hydrolysis.
- Maintaining low temperatures (0–5°C) to suppress side reactions like sulfonamide decomposition .
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the urea derivative.
For reproducibility, monitor reaction progress using TLC or LC-MS.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
Methodological Answer:
- NMR : Use and NMR to confirm the presence of trifluoromethyl groups and sulfonyl protons. Discrepancies in integration (e.g., aromatic protons) may arise from rotational isomerism; variable-temperature NMR can resolve this .
- FT-IR : Identify urea C=O stretching (~1650–1700 cm) and sulfonyl S=O bands (~1150–1250 cm).
- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight. Contradictions between calculated and observed masses require isotopic pattern analysis to rule out impurities .
Q. How is crystallographic data for this compound refined, and what software is recommended?
Methodological Answer: X-ray diffraction data can be refined using SHELXL , which is optimized for small-molecule structures. Key steps include:
- Initial structure solution via direct methods (e.g., SHELXD).
- Refinement of anisotropic displacement parameters for heavy atoms (e.g., sulfur, fluorine).
- Validation using the CIF check tool in SHELXTL to ensure geometric accuracy (e.g., bond lengths, angles) .
Advanced Research Questions
Q. How can enantiomeric purity be assessed for chiral derivatives of this compound, and what challenges arise in stereochemical assignments?
Methodological Answer:
- Chiral HPLC : Use a chiral stationary phase (e.g., amylose or cellulose derivatives) with hexane/isopropanol mobile phases. Calibrate with known enantiomers for retention time matching .
- Circular Dichroism (CD) : Correlate Cotton effects with absolute configuration. Challenges include overlapping electronic transitions from trifluoromethyl groups, requiring DFT calculations (e.g., Gaussian09) to simulate CD spectra .
- Crystallographic Analysis : Assign stereochemistry via Flack or Hooft parameters in SHELXL. Note that twinning or poor crystal quality may necessitate alternative methods like vibrational spectroscopy .
Q. What computational strategies are effective for studying non-covalent interactions (e.g., hydrogen bonding, π-π stacking) in this urea derivative?
Methodological Answer:
- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS) and identify H-bond donors/acceptors .
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) using GROMACS. Analyze radial distribution functions (RDFs) to quantify urea-solvent interactions.
- Quantum Topology (QTAIM) : Use AIMAll to evaluate bond critical points (BCPs) for weak interactions (e.g., C–F···H–C) .
Q. How can researchers resolve contradictions between experimental and computational data (e.g., unexpected reaction outcomes or spectral deviations)?
Methodological Answer:
- Mechanistic Re-evaluation : Use -labeling or kinetic isotope effects (KIEs) to probe reaction pathways. For example, unexpected byproducts may result from sulfonyl group migration under acidic conditions .
- Synchrotron XRD : Re-measure crystal structures at high resolution (≤0.8 Å) to detect minor conformers or disorder missed in lab-source data .
- Multivariate Analysis : Apply PCA or PLS regression to correlate spectral data (e.g., IR, Raman) with computational vibrational modes, identifying outliers due to solvent effects or polymorphism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
